An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorophenylglyoxal hydrate (CAS No. 447-43-8) is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry for the preparation of various biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of quinoxaline derivatives, and an exploration of the biological activities of these derivatives, including their potential as anticancer agents. Safety and handling information, along with spectral data insights, are also presented to offer a complete resource for laboratory use.
Chemical and Physical Properties
4-Fluorophenylglyoxal hydrate is a stable, crystalline solid that serves as a convenient precursor to the anhydrous α-ketoaldehyde. Its key properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 447-43-8[1] |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol [1] |
| Synonyms | (4-fluorophenyl)(oxo)acetaldehyde hydrate, 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 80-82 °C | |
| Boiling Point | 115 °C at 35 torr (for anhydrous form) | |
| Solubility | Soluble in water, alcohol, and ether. | [3] |
| Purity | Typically ≥95% | [1] |
| Water Content (Karl Fischer) | 5.59-15.08% (corresponding to 0.5-1.5 waters of hydration) | [2] |
Synthesis and Purification
General Experimental Protocol for Synthesis of Aryl Glyoxal Hydrates (Adapted for 4-Fluorophenylglyoxal Hydrate)
This protocol is adapted from the synthesis of phenylglyoxal and should be optimized for 4-fluorophenylglyoxal hydrate.
Materials:
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4-Fluoroacetophenone
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Selenium dioxide (SeO₂)
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Dioxane (or another suitable solvent like ethanol)
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a minimal amount of water with dioxane.
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Heat the mixture gently to achieve a clear solution.
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Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
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The filtrate, containing the anhydrous 4-fluorophenylglyoxal, can be concentrated under reduced pressure.
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To obtain the hydrate, dissolve the resulting oil in hot water and allow it to cool. The crystalline hydrate will precipitate and can be collected by filtration.
Purification by Recrystallization
Further purification can be achieved by recrystallization.
Procedure:
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Dissolve the crude 4-Fluorophenylglyoxal hydrate in a minimum amount of hot solvent (e.g., a water/ethanol mixture).
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the crystals under vacuum.
Spectral Analysis
Detailed spectral data for 4-Fluorophenylglyoxal hydrate is not extensively published. However, data for the anhydrous form and general principles of spectral interpretation can be applied.
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¹H NMR: The proton NMR spectrum of the hydrate in a solvent like DMSO-d₆ would be expected to show signals for the aromatic protons, a methine proton (CH(OH)₂), and the hydroxyl protons. The aromatic protons would likely appear as multiplets in the range of 7.0-8.2 ppm. The methine proton would be a singlet, and its chemical shift would be influenced by the adjacent carbonyl and hydroxyl groups. The hydroxyl protons would appear as a broad singlet, and its position would be concentration and temperature-dependent.
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¹³C NMR: The carbon NMR spectrum of the anhydrous form shows characteristic peaks for the carbonyl carbons (ketone and aldehyde) and the aromatic carbons. For the hydrate, the aldehyde carbon signal would be replaced by a signal for the dihydroxymethylene carbon (-CH(OH)₂) at a higher field (lower ppm value).
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FT-IR: The infrared spectrum of the hydrate would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups and the water of hydration. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone group.
Applications in Drug Development: Synthesis of Quinoxaline Derivatives
A significant application of 4-Fluorophenylglyoxal hydrate in medicinal chemistry is its use as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
General Experimental Protocol for the Synthesis of Quinoxaline Derivatives
This protocol describes the condensation reaction between an o-phenylenediamine and an α-ketoaldehyde (in this case, 4-Fluorophenylglyoxal hydrate) to form the quinoxaline ring system.
Materials:
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4-Fluorophenylglyoxal hydrate
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Substituted o-phenylenediamine
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Ethanol or acetic acid (as solvent)
Procedure:
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Dissolve the substituted o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
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Add a solution of 4-Fluorophenylglyoxal hydrate (1 equivalent) in the same solvent to the flask.
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Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
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The quinoxaline product often precipitates from the reaction mixture upon formation or after cooling.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
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Further purification can be achieved by recrystallization from a suitable solvent.
References
- 1. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]
- 2. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
